Sulindac sulfone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

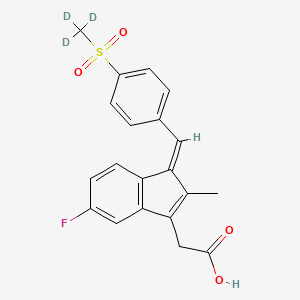

Sulindac sulfone-d3 is a deuterated derivative of sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug sulindac. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of sulindac and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulindac sulfone-d3 typically involves the deuteration of sulindac sulfone. The process begins with the synthesis of sulindac, which is then oxidized to form sulindac sulfone. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the isotopic purity of the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Sulindac sulfone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to this compound can involve further oxidation reactions.

Reduction: Reduction reactions can convert this compound back to sulindac sulfide-d3.

Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Further oxidized derivatives of this compound.

Reduction: Sulindac sulfide-d3.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Sulindac sulfone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulindac and its derivatives.

Metabolic Pathways: Investigating the metabolic pathways of sulindac in the body.

Drug Development: Developing new drugs based on the structure and activity of sulindac derivatives.

Biological Studies: Understanding the biological effects of sulindac and its metabolites on various cell lines and tissues.

Industrial Applications: Used in the production of deuterated compounds for various industrial applications.

Mechanism of Action

Sulindac sulfone-d3 exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Sulindac: The parent compound from which sulindac sulfone-d3 is derived.

Sulindac Sulfone: The non-deuterated version of this compound.

Sulindac Sulfide: Another metabolite of sulindac with anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can enhance the metabolic stability of the compound and provide insights into the metabolic pathways of sulindac and its derivatives. Additionally, the use of deuterated compounds can improve the accuracy of pharmacokinetic studies by reducing the variability associated with hydrogen atoms.

Biological Activity

Sulindac sulfone-d3 is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has garnered attention for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Sulindac and its metabolites, including this compound, exert their biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Sulindac has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways. Studies indicate that sulindac causes mitochondrial dysfunction, leading to the activation of Bcl-2-dependent apoptotic pathways .

- Reactive Oxygen Species (ROS) Production : Sulindac metabolites increase ROS levels in cancer cells, which contributes to cell death. For instance, sulindac sulfide was found to induce ROS production in colon cancer cells, resulting in the downregulation of Sp transcription factors and associated pro-survival genes .

- Cell Cycle Arrest : Research indicates that sulindac can inhibit cell cycle progression in various cancer types. For example, it has been shown to increase the proportion of cells in the G2/M phase and reduce the expression of cyclins and cyclin-dependent kinases (CDKs) .

Effects on Cancer Cell Lines

This compound has demonstrated varying effects across different cancer cell lines:

Case Studies and Research Findings

- Colon Cancer Studies : In a study examining the effects of sulindac sulfide on colon cancer cell lines SW480 and RKO, it was found that treatment led to significant decreases in cell viability and downregulation of oncogenic transcription factors such as Sp1. The study highlighted the role of ROS in mediating these effects .

- Uterine Serous Carcinoma : In another investigation involving ARK-1 and SPEC2 uterine cancer cells, sulindac treatment resulted in increased cellular stress markers and apoptosis. The study observed a dose-dependent increase in ROS and a significant impact on mitochondrial membrane potential, indicating a shift towards apoptotic cell death mechanisms .

- Familial Adenomatous Polyposis : Clinical trials have indicated that treatment with sulindac sulfone can lead to regression of polyps in patients with familial adenomatous polyposis. This suggests its potential role in chemoprevention .

Properties

Molecular Formula |

C20H17FO4S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

InChI Key |

MVGSNCBCUWPVDA-FHFLIJIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.